molecular formula C22H23ClN2O7 B565532 Anhydrotetracycline hydrochloride CAS No. 13803-65-1

Anhydrotetracycline hydrochloride

Cat. No.: B565532
CAS No.: 13803-65-1
M. Wt: 462.9 g/mol
InChI Key: SPFAOPCHYIJPHJ-UHFFFAOYSA-N
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Description

Anhydrotetracycline (hydrochloride) is a derivative of tetracycline, a well-known antibiotic. It is primarily used as an effector in tetracycline-controlled gene expression systems. Unlike its parent compound, tetracycline, anhydrotetracycline (hydrochloride) does not exhibit significant antibiotic activity at recommended concentrations . It is often utilized in research settings to regulate gene expression in bacterial systems .

Mechanism of Action

Target of Action

Anhydrotetracycline hydrochloride (ATC-HCl) is derived from tetracycline, a broad-spectrum antibiotic . Its primary target is the bacterial ribosome , specifically the 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within bacterial cells .

Mode of Action

ATC-HCl impedes protein synthesis within bacterial cells by binding to the bacterial ribosomes responsible for protein production . It binds to the 30S ribosomal subunit, preventing the binding of tRNA to the mRNA-ribosome complex, thus interfering with protein synthesis . This interaction results in the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by ATC-HCl is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, ATC-HCl prevents the proper functioning of this pathway, leading to a decrease in protein production and thus inhibiting bacterial growth .

Pharmacokinetics

It is known that tetracyclines, from which atc-hcl is derived, are characterized by poor absorption after food . They are highly hydrophilic, resulting in significant persistence in the aquatic environment .

Result of Action

The primary result of ATC-HCl’s action is the inhibition of bacterial growth . By impeding protein synthesis, ATC-HCl effectively hinders the ability of bacterial cells to grow and reproduce . It’s important to note that ATC-HCl is a poor antibiotic as it poorly binds the 30S ribosomal subunit, compared to tetracycline .

Action Environment

Tetracyclines, including ATC-HCl, are known to be highly persistent in the environment due to their highly hydrophilic character . After medication, more than 70% of tetracycline antibiotics are excreted and released in active form into the environment via urine and feces from humans and animals . Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of ATC-HCl .

Safety and Hazards

Anhydrotetracycline hydrochloride can cause serious eye irritation and is suspected of damaging the unborn child . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing mist, gas, or vapors .

Future Directions

The thermal analysis of tetracyclines, including Anhydrotetracycline hydrochloride, is a subject of ongoing research . The study of their thermal stability, decomposition steps, and the development of new analytical methods are areas of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydrotetracycline (hydrochloride) can be synthesized from tetracycline through a dehydration process. The reaction typically involves heating tetracycline in an acidic medium, which facilitates the removal of water molecules, leading to the formation of anhydrotetracycline . The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt of anhydrotetracycline.

Industrial Production Methods: Industrial production of anhydrotetracycline (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the controlled dehydration of tetracycline under acidic conditions, followed by purification steps to isolate the hydrochloride salt. The final product is typically obtained as a crystalline solid .

Chemical Reactions Analysis

Types of Reactions: Anhydrotetracycline (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Comparison with Similar Compounds

Comparison: Anhydrotetracycline (hydrochloride) is unique in its specific use as an effector in gene expression systems. Unlike tetracycline and its other derivatives, it does not exhibit significant antibiotic activity, making it suitable for research applications where antibiotic activity is undesirable .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Anhydrotetracycline hydrochloride involves the conversion of Tetracycline hydrochloride to Anhydrotetracycline followed by dehydration to form Anhydrotetracycline hydrochloride.", "Starting Materials": [ "Tetracycline hydrochloride", "Sodium hydroxide", "Ethanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve Tetracycline hydrochloride in water", "Step 2: Add sodium hydroxide to the solution and stir until the pH reaches 9-10", "Step 3: Add ethanol to the solution and stir for 30 minutes", "Step 4: Acidify the solution with hydrochloric acid to pH 2-3", "Step 5: Filter the resulting precipitate and wash with water", "Step 6: Dry the precipitate to obtain Anhydrotetracycline", "Step 7: Dissolve Anhydrotetracycline in hydrochloric acid", "Step 8: Heat the solution to 70-80°C for 1-2 hours to obtain Anhydrotetracycline hydrochloride", "Step 9: Filter the resulting precipitate and wash with water", "Step 10: Dry the precipitate to obtain Anhydrotetracycline hydrochloride" ] }

CAS No.

13803-65-1

Molecular Formula

C22H23ClN2O7

Molecular Weight

462.9 g/mol

IUPAC Name

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28;/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30);1H

InChI Key

SPFAOPCHYIJPHJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl

SMILES

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl

Synonyms

(4S,4aS,12aS)-4-(Dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide Hydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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